molecular formula C14H18N4O B560296 5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine CAS No. 873398-67-5

5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine

Cat. No. B560296
CAS RN: 873398-67-5
M. Wt: 258.325
InChI Key: RAKSAPLZNJXYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be related to a class of compounds known as phenoxy compounds . The closest related compound I found is "Silane, trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-" . This compound has a molecular formula of C13H22OSi and a molecular weight of 222.4 g/mol .

Scientific Research Applications

  • 5-Substituted 2,4-diaminopyrimidine derivatives, including those with a methyl group at the 5 position, have been shown to inhibit retrovirus replication in cell culture. Specifically, a 5-methyl derivative demonstrated strong inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, it also exhibited cytostatic properties to CEM cell cultures (Hocková et al., 2003).

  • A novel route to 5-(p-hydroxybenzyl)pyrimidines, involving phenolic Mannich bases and pyrimidines with at least two activating groups, has been developed. This method has been used to prepare broad-spectrum antibacterial agents like trimethoprim, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol (Roth et al., 1980).

  • The synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was explored as a potential antimalarial agent. However, the synthesized material showed no significant antimalarial activity (Hung & Werbel, 1984).

  • Investigations into the synthesis of new trimethoprim derivatives for antibacterial applications have been conducted. A new route involving the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium was developed, producing several new ortho-substituted derivatives (Stuart et al., 1983).

  • In another study, a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines exhibited high in vitro antibacterial activity against certain anaerobic organisms, such as Bacteroides species and Fusobacterium, comparable to the control, metronidazole (Roth et al., 1989).

properties

IUPAC Name

5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSAPLZNJXYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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